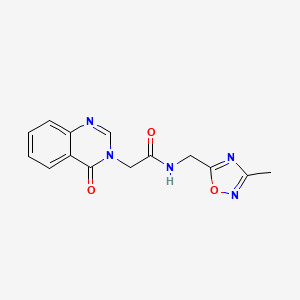

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-9-17-13(22-18-9)6-15-12(20)7-19-8-16-11-5-3-2-4-10(11)14(19)21/h2-5,8H,6-7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTSCUAETKPODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Quinazolinone synthesis: The quinazolinone moiety can be synthesized by the condensation of anthranilic acid derivatives with amides or nitriles.

Coupling reaction: The final step involves coupling the oxadiazole and quinazolinone intermediates through a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth. Studies indicate that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with DNA synthesis . Notably, it has shown selective toxicity towards cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it significantly inhibited cell viability and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood but is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features may allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound’s 1,2,4-oxadiazole group may require specialized synthesis, as seen in cephalosporin derivatives (e.g., compound 16e in ), where oxadiazole incorporation yielded low yields (2%).

- Substituent Impact: Styryl groups (e.g., compound 11m) enhance anticancer activity but reduce synthetic yields compared to simpler substituents. Hydroxy or halide groups (e.g., dichlorophenoxy) influence selectivity for enzymes like COX-2.

Pharmacological Comparisons

Anticancer Activity

Anti-Inflammatory Activity

The hybrid compound in , combining quinazolinone with a thioalkylamide group, showed COX-2 selectivity and reduced gastrointestinal toxicity compared to Diclofenac. The target compound’s oxadiazole group may similarly modulate COX-2 affinity, though direct evidence is lacking.

Antimicrobial Activity

Physicochemical and Metabolic Stability

- Oxadiazole vs. Styryl Groups : The 1,2,4-oxadiazole’s aromaticity and low polarity may improve metabolic stability compared to styryl groups, which are prone to oxidation.

- Molecular Weight : The target compound’s inferred molecular weight (~350–370 g/mol) aligns with drug-like properties, contrasting with bulkier analogs (e.g., compound 11m at 455 g/mol), which may face bioavailability challenges.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C16H15N5O3

- Molecular Weight : 297.31 g/mol

- CAS Number : 1235092-36-0

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with oxadiazole moieties showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. This activity is often attributed to the structural features that influence gene transcription related to biofilm formation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects in vitro on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for certain derivatives were reported as low as 1.59 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4i | A549 | 1.59 |

| 4l | HCT116 | 1.80 |

| Standard | Cisplatin | ~10 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has shown inhibitory activity against enzymes such as alkaline phosphatase and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Study on Anticancer Activity : In a recent study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines with some showing selectivity towards specific types .

- Mechanism-Based Approaches : Another investigation detailed the mechanism-based approaches for designing oxadiazole derivatives targeting specific molecular pathways in cancer cells, leading to enhanced therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.